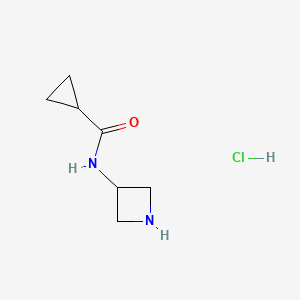

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

描述

属性

IUPAC Name |

N-(azetidin-3-yl)cyclopropanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7(5-1-2-5)9-6-3-8-4-6;/h5-6,8H,1-4H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIACMUCLBDVNCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride chemical structure and properties

An In-Depth Technical Guide to N-(azetidin-3-yl)cyclopropanecarboxamide Hydrochloride

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and chemical characteristics, including significant ring strain and a rigid, three-dimensional geometry, offer distinct advantages in drug design.[2][3] Unlike more flexible or larger ring systems, the azetidine motif can enhance metabolic stability, improve solubility, and provide precise vectors for interacting with biological targets.[1] This guide provides a comprehensive technical overview of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, a compound that combines the valuable azetidine core with a cyclopropanecarboxamide moiety. This analysis is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical structure, properties, synthesis, and potential pharmacological relevance.

Chemical Identity and Physicochemical Properties

Chemical Structure

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride consists of a central azetidine ring functionalized at the 3-position with an amide linkage to a cyclopropyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often beneficial for pharmaceutical applications.[4]

-

IUPAC Name: N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

-

Molecular Formula: C₇H₁₃ClN₂O

-

Molecular Weight: 176.64 g/mol

Physicochemical Data

The following table summarizes key physicochemical properties, derived from data on structurally related compounds and computational predictions.

| Property | Value | Source/Method |

| Physical State | White to off-white solid | [4] (Analogy) |

| Melting Point | >200 °C (with decomposition) | [5] (Typical for similar salts) |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [4] |

| pKa (Predicted) | ~8.5-9.5 (for the azetidine nitrogen) | Computational Prediction |

| XLogP3 (Predicted) | -0.5 to 0.5 | [6] (Analogy) |

Synthesis and Characterization

The synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is a straightforward process rooted in fundamental organic chemistry principles, primarily involving amide bond formation and deprotection steps.

Retrosynthetic Analysis and Strategy

The most logical approach involves the coupling of a protected 3-aminoazetidine derivative with an activated form of cyclopropanecarboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the azetidine nitrogen due to its stability and ease of removal under acidic conditions, which directly yields the desired hydrochloride salt.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CAS 17557-84-5: 3-Azetidinone hydrochloride | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide | C22H20FN5O2 | CID 89730041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (CAS Number: 1803599-44-1).[1] Aimed at researchers, scientists, and professionals in drug development, this document details the methodologies for characterizing this compound, ensuring scientific integrity and providing actionable insights for its application in research and development.

The azetidine motif is increasingly recognized for its unique structural and pharmacokinetic properties in medicinal chemistry.[2] Compounds incorporating this four-membered nitrogen-containing heterocycle often exhibit improved solubility, metabolic stability, and receptor selectivity.[2] This guide serves as a foundational resource for understanding the fundamental characteristics of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride.

Chemical Identity and Structure

A thorough understanding of a compound's chemical identity is the cornerstone of any scientific investigation.

Molecular Structure:

-

IUPAC Name: N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

-

CAS Number: 1803599-44-1[1]

-

Molecular Formula: C7H13ClN2O[1]

-

Molecular Weight: 176.64 g/mol [1]

| Property | Value | Source |

| CAS Number | 1803599-44-1 | [1] |

| Molecular Formula | C7H13ClN2O | [1] |

| Molecular Weight | 176.64 g/mol | [1] |

| Canonical SMILES | C1CC1C(=O)NC2CNCC2.Cl | Inferred from structure |

Solubility Assessment

Solubility is a critical parameter influencing a drug candidate's bioavailability and formulation development. The hydrochloride salt form of this compound suggests an intent to improve aqueous solubility.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Workflow for Thermodynamic Solubility Assessment

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride to vials containing each buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (typically 25°C and/or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve from standards of known concentrations to determine the concentration of the compound in the diluted supernatant. Calculate the original solubility in mg/mL or molarity.

Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. The azetidine nitrogen is expected to be the primary basic center in this molecule. The pKa of the conjugate acid of azetidine is approximately 11.29.[3]

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride in deionized water or a suitable co-solvent system if aqueous solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound. In this case, titration with a strong base would be appropriate to determine the pKa of the protonated azetidine ring.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a crystalline compound.

Experimental Protocol for Melting Point Determination

Differential Scanning Calorimetry (DSC) is a modern and accurate method for determining the melting point and other thermal transitions.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the sample.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantification in various assays.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to provide structural information. When coupled with liquid chromatography (LC-MS), it is a powerful tool for impurity profiling.

Expected Mass Spectrometry Results:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected Ion (Free Base): [M+H]⁺ corresponding to the exact mass of the free base (C7H12N2O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride.

Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions.

Protocol for Preliminary Stability Assessment

Workflow for Chemical Stability Evaluation

Caption: Workflow for assessing the chemical stability of a compound.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride in aqueous buffers of different pH values.

-

Stress Conditions: Store the solutions under various conditions, such as elevated temperature (e.g., 40°C, 60°C), exposure to light (photostability), and in the presence of oxidative agents (e.g., H₂O₂).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), take aliquots from each solution.

-

Quantification: Analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

References

-

Figshare. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Wikipedia. Azetidine. [Link]

Sources

Strategic Integration of N-(Azetidin-3-yl)cyclopropanecarboxamide Hydrochloride in Modern Drug Design

Executive Summary

The transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this movement is the utilization of highly strained, compact building blocks that optimize pharmacokinetic and pharmacodynamic profiles without inflating molecular weight. N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is a premier example of such a building block. By combining a hydrophilic azetidine core with a metabolically robust cyclopropyl motif, this reagent serves as a highly effective bioisostere for traditional saturated heterocycles, offering drug development professionals a versatile tool for lead optimization.

Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical baseline is required. The hydrochloride salt form is specifically chosen to prevent the oxidative degradation and carbon dioxide absorption commonly observed with free-base secondary amines.

| Property | Value |

| Chemical Name | N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |

| CAS Number | 1803599-44-1[1] |

| Molecular Weight | 176.64 g/mol [2] |

| Molecular Formula | C₇H₁₃ClN₂O[2] |

| Base Formula | C₇H₁₂N₂O |

| Physical State | Solid (Hydrochloride Salt) |

| Storage Conditions | 4°C, desiccated, under inert atmosphere[2] |

Mechanistic Value in Lead Optimization (The "Why")

As an Application Scientist, I evaluate building blocks not just by their reactivity, but by the specific molecular liabilities they resolve. N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride addresses two critical bottlenecks in drug discovery: lipophilicity-driven toxicity and rapid metabolic clearance.

The Azetidine Core: Enhancing Fsp³ and Solubility

Azetidines are four-membered nitrogen heterocycles that act as excellent bioisosteres for larger rings like piperidine and pyrrolidine[3].

-

Causality: The incorporation of the azetidine ring significantly increases the fraction of saturated carbons (Fsp³) in a drug candidate. Higher Fsp³ values correlate strongly with clinical success due to improved aqueous solubility and reduced off-target promiscuity (often caused by flat, hydrophobic aromatic rings binding non-specifically to proteins)[3].

-

Basicity Tuning: The ring strain of the azetidine increases the s-character of the nitrogen lone pair, slightly lowering its pKa compared to unstrained aliphatic amines. This allows for fine-tuning of the molecule's basicity, which is crucial for optimizing membrane permeability and mitigating hERG channel liability.

The Cyclopropanecarboxamide Motif: Metabolic Shielding

The cyclopropyl group is frequently utilized to replace isopropyl or phenyl groups[4].

-

Causality: Alkyl chains are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The cyclopropyl ring, despite being aliphatic, possesses unusually strong C-H bonds due to its high s-character (approaching sp² hybridization). This rigid conformation acts as a steric and electronic shield, drastically increasing the metabolic stability of the resulting API against endogenous amidases and oxidases[4]. Furthermore, its compact nature allows it to occupy small, lipophilic binding pockets with minimal entropic penalty upon target binding[4].

Fig 1: Physicochemical optimization pathways driven by the building block's structural motifs.

Synthetic Utility & Experimental Workflows

The secondary amine of the azetidine ring serves as the primary exit vector for coupling this building block to a larger molecular scaffold. The most common integration route is Nucleophilic Aromatic Substitution (SNAr) onto an electron-deficient heteroaryl halide.

Self-Validating Protocol: Nucleophilic Aromatic Substitution (SNAr)

To ensure reproducibility and high yield, the following protocol details the causality behind each procedural step.

Reagents:

-

Heteroaryl chloride core (1.0 eq)

-

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Preparation & Neutralization: Suspend the heteroaryl chloride and N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride in anhydrous DMF under an N₂ atmosphere.

-

Causality: DMF is a polar aprotic solvent that effectively stabilizes the charged Meisenheimer complex transition state inherent to SNAr reactions. Anhydrous conditions are critical to prevent competitive hydrolysis of the heteroaryl chloride.

-

-

Base Addition: Add DIPEA dropwise at room temperature. Stir for 15 minutes.

-

Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is chosen over smaller bases (like TEA) because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride.

-

-

Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.

-

Causality: Due to the ring strain, the nitrogen lone pair in azetidine has higher s-character, making it slightly less nucleophilic than a standard secondary amine (like pyrrolidine). Moderate thermal activation overcomes this activation energy barrier.

-

-

Aqueous Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

-

Causality: The repetitive LiCl washes are a validated technique to completely partition the highly polar DMF out of the organic layer, preventing solvent contamination during downstream purification.

-

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

-

Analytical Validation:

-

LC-MS (ESI+): Confirm the presence of the [M+H]⁺ peak. The isotopic pattern should reflect the loss of the chlorine atom from the starting core.

-

¹H-NMR (400 MHz, DMSO-d6): Validate structural integrity by identifying the highly shielded cyclopropyl protons, which will uniquely appear as complex multiplets in the upfield region (typically between 0.60 – 0.90 ppm).

-

Fig 2: Step-by-step synthetic workflow for nucleophilic aromatic substitution (SNAr).

Handling and Storage Considerations

As a hydrochloride salt, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride exhibits mild hygroscopicity. It must be stored in a tightly sealed container at 4°C[2]. Prolonged exposure to ambient humidity can lead to water absorption, which will systematically throw off stoichiometric calculations during sensitive catalytic couplings (e.g., Buchwald-Hartwig aminations) and potentially poison palladium catalysts. Always allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation.

References

-

Chemsrc. "N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride | Chemsrc". Available at:[Link]

-

Journal of Medicinal Chemistry - ACS Publications. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Available at:[Link]

-

PubMed Central (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". Available at:[Link]

Sources

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical matter with improved pharmacological profiles remains a cornerstone of early-stage drug discovery. Small, rigid, and three-dimensional (3D) molecular scaffolds are increasingly sought after to escape the flatland of traditional aromatic structures, offering a pathway to enhanced specificity, reduced off-target effects, and improved physicochemical properties. This technical guide provides an in-depth analysis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, a contemporary building block that embodies these desirable characteristics. We will dissect its constituent moieties—the strained azetidine ring and the rigid cyclopropane group—to elucidate their strategic importance in medicinal chemistry. This guide will furnish researchers with the foundational knowledge and practical methodologies to effectively leverage this molecule in fragment-based screening, library synthesis, and lead optimization campaigns.

Introduction: The Imperative for 3D Scaffolds in Drug Design

The chemical space explored by drug discovery programs has historically been dominated by flat, aromatic ring systems. While successful, this reliance has contributed to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of "Escape from Flatland" advocates for the incorporation of scaffolds with greater three-dimensional character. These 3D fragments, such as N-(azetidin-3-yl)cyclopropanecarboxamide, provide a more sophisticated architectural framework to probe the complex typography of protein binding sites.

This specific molecule is a salt of a parent compound comprised of three key components:

-

Azetidine Ring: A four-membered saturated heterocycle that serves as a rigid, polar scaffold.

-

Cyclopropane Ring: The smallest stable cycloalkane, acting as a rigid, non-polar spacer and a bioisostere of a vinyl group or gem-dimethyl group.

-

Amide Linker: A robust and synthetically versatile linkage that provides hydrogen bonding capabilities.

The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a wide range of experimental conditions in a laboratory setting.

Deconstruction of a Privileged Scaffold: Structural and Functional Roles

The utility of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride in library design stems from the unique and complementary properties of its substructures.

The Azetidine Moiety: A Compact Vector for Chemical Space Exploration

The azetidine ring is a "privileged" scaffold in medicinal chemistry. Its strained four-membered ring system imparts a rigid conformation, which can be advantageous for locking a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a target.

Key Attributes of the Azetidine Ring:

-

Improved Physicochemical Properties: Compared to larger cyclic amines like piperidine, the azetidine ring often imparts lower lipophilicity (logP) and higher aqueous solubility. This is a critical advantage in developing drug candidates with favorable ADME profiles.

-

Metabolic Stability: The compact and strained nature of the azetidine ring can render it more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

-

Vectorial Exit Points: The nitrogen atom and the 3-position of the ring provide well-defined vectors for synthetic elaboration, allowing chemists to systematically explore the chemical space around the core scaffold.

The Cyclopropane Ring: A Rigid Bioisostere

The cyclopropane group is another powerful tool in the medicinal chemist's arsenal. It is often employed as a "bioisostere" – a substituent that mimics the size and shape of another group but possesses different electronic and physicochemical properties.

Strategic Applications of the Cyclopropane Ring:

-

Conformational Rigidity: The cyclopropane ring is conformationally locked, which can help to pre-organize the molecule for optimal interaction with a biological target.

-

Metabolic Blockade: It can be used to replace metabolically labile groups, such as gem-dimethyl or isopropyl groups, thereby improving the metabolic stability and half-life of a compound.

-

Modulation of Potency: The unique electronic properties of the cyclopropane ring can influence the pKa of adjacent functional groups and participate in favorable non-covalent interactions within a binding pocket.

Strategic Application in Early-Stage Drug Discovery Workflows

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is primarily utilized as a building block in the synthesis of larger, more complex molecules for screening libraries. Its bifunctional nature (a primary/secondary amine on the azetidine ring and the amide) allows for diverse synthetic derivatization.

Workflow for Building Block Integration in Library Synthesis

The following diagram illustrates a typical workflow for incorporating a building block like N-(azetidin-3-yl)cyclopropanecarboxamide into a drug discovery campaign.

Unraveling the Molecular Blueprint: A Technical Guide to Mechanism of Action Studies of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for elucidating the mechanism of action of novel chemical entities, using the exemplar molecule, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride. As a Senior Application Scientist, the following sections synthesize established methodologies with the rationale behind experimental choices, ensuring a robust and scientifically sound investigation.

Introduction: Deconstructing the Molecular Architecture

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is a small molecule characterized by two key structural motifs: a strained four-membered azetidine ring and a cyclopropanecarboxamide moiety. The azetidine ring, a nitrogen-containing heterocycle, is a recognized scaffold in medicinal chemistry, often conferring unique physicochemical properties such as increased metabolic stability and improved solubility.[1] Its strained nature can also be exploited for unique reactivity and interactions with biological targets.[2] The cyclopropanecarboxamide group introduces a degree of conformational rigidity and potential for specific hydrogen bonding interactions.

Given the absence of extensive public data on this specific molecule, this guide will outline a strategic and comprehensive approach to determine its biological activity and elucidate its mechanism of action from first principles. We will hypothesize potential activities based on the known pharmacology of azetidine-containing compounds and detail the experimental path to confirm these hypotheses.

Phase I: Hypothesis Generation and Initial Target Identification

The diverse biological activities of azetidine derivatives, ranging from antibacterial to anticancer and central nervous system (CNS) modulation, necessitate a broad initial screening approach to identify the most promising therapeutic area for N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride.[1]

Initial Broad-Spectrum Phenotypic Screening

A panel of well-characterized cell lines and assays should be employed to cast a wide net for potential biological activity.

| Assay Type | Examples | Rationale |

| Anticancer | NCI-60 Human Tumor Cell Lines Screen | To identify cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines. |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli, M. tuberculosis) | The azetidine scaffold is present in some antibacterial agents.[3] |

| CNS Activity | Radioligand binding assays for a panel of common CNS receptors (e.g., dopamine, serotonin, GABA receptors) | Azetidine-based compounds have shown CNS modulatory effects.[1] |

| Antiviral | Plaque reduction assays against a panel of common viruses (e.g., Influenza, Herpes Simplex Virus) | Some azetidinone derivatives have demonstrated antiviral activity.[4] |

Hypothetical Scenario: Anticancer Activity Identified

For the remainder of this guide, we will proceed with the hypothetical scenario that the initial screen reveals potent cytotoxic activity against a subset of cancer cell lines, suggesting a potential anticancer mechanism of action.

Phase II: Elucidating the Anticancer Mechanism of Action

Following the identification of anticancer activity, a multi-pronged approach is required to pinpoint the molecular target and delineate the downstream signaling pathways.

Target Identification and Validation

The primary objective is to identify the direct molecular target(s) of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride.

Caption: Workflow for identifying the molecular target of a novel anticancer compound.

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context. The principle is that a ligand-bound protein will have increased thermal stability.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture the cancer cell line of interest to ~80% confluency. Treat cells with either vehicle control or varying concentrations of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride for a specified time.

-

Harvesting and Lysis: Harvest the cells and resuspend in a suitable lysis buffer.

-

Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient for a fixed time (e.g., 3 minutes).

-

Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.

-

Western Blot Analysis: Analyze the abundance of the putative target protein in the soluble fraction by Western blotting. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Delineating Downstream Signaling Pathways

Once a target is validated, the next step is to understand how the compound's interaction with its target affects cellular signaling.

Let us assume that the target identification studies point towards a kinase within the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancer.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: A Reliable Protocol for the Synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

Abstract

This document provides a detailed, two-step protocol for the synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, a valuable building block in medicinal chemistry. The synthesis begins with the acylation of N-Boc-3-aminoazetidine with cyclopropanecarbonyl chloride, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final hydrochloride salt. This guide is intended for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, a complete step-by-step protocol, and expected outcomes to ensure reproducibility and success.

Introduction and Scientific Context

Azetidines are four-membered, nitrogen-containing heterocycles that have become increasingly important motifs in drug discovery.[1] Their strained ring system imparts unique conformational rigidity and a three-dimensional character that can lead to improved physicochemical properties, such as enhanced metabolic stability, solubility, and receptor binding affinity.[1] The incorporation of a cyclopropane ring, another strained carbocycle, further contributes to metabolic stability and provides a specific spatial orientation for substituents. The target molecule, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, combines these two valuable scaffolds, making it a desirable intermediate for the synthesis of novel therapeutic agents.

The synthetic strategy outlined herein is a robust and scalable two-step process that leverages common and well-understood transformations in organic chemistry: amide bond formation and Boc-group deprotection.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence starting from commercially available tert-butyl 3-aminoazetidine-1-carboxylate.

-

Step 1: Amide Coupling (Acylation): The primary amine of the protected azetidine is acylated using cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base to form the intermediate, tert-butyl 3-(cyclopropanecarboxamido)azetidine-1-carboxylate.

-

Step 2: N-Boc Deprotection: The Boc protecting group is removed under acidic conditions using hydrochloric acid in an organic solvent, which concurrently forms the final hydrochloride salt, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride.

The overall workflow is depicted below.

Diagram 1: High-level synthetic workflow.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of corrosive and volatile reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| tert-Butyl 3-aminoazetidine-1-carboxylate | C₈H₁₆N₂O₂ | 172.22 | Commercial | Starting Material |

| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | Commercial | Acylating Agent, moisture-sensitive |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Commercial | Non-nucleophilic base, anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Anhydrous solvent |

| Hydrochloric acid, 4 M solution in 1,4-dioxane | HCl | 36.46 | Commercial | Deprotection reagent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercial | For precipitation/trituration |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Prepared in-house | For aqueous workup |

| Brine | NaCl | 58.44 | Prepared in-house | For aqueous workup |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Commercial | Drying agent |

Step 1: Synthesis of tert-butyl 3-(cyclopropanecarboxamido)azetidine-1-carboxylate

-

To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product, tert-butyl 3-(cyclopropanecarboxamido)azetidine-1-carboxylate, is often a solid or viscous oil and can typically be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Step 2: Synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

-

Dissolve the crude product from Step 1 in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (4-5 eq) at room temperature.

-

Stir the mixture at room temperature for 2-6 hours. Vigorous gas evolution (isobutylene) will be observed initially.

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.[2]

-

Upon completion, a white precipitate of the hydrochloride salt typically forms. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to induce precipitation and to wash away non-polar impurities.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Rationale and Mechanistic Insights

Step 1: Amide Coupling

The formation of the amide bond is a cornerstone of organic synthesis.[3] The chosen method, reacting an amine with an acyl chloride, is highly efficient due to the high reactivity of the acyl chloride electrophile.[4]

-

Choice of Base (DIPEA): An acid scavenger is required to neutralize the HCl generated during the reaction. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the ideal choice here.[5] Its nitrogen atom is sterically hindered by the two isopropyl groups and one ethyl group, making it a poor nucleophile but an effective base.[5] This prevents it from competing with the azetidine amine in attacking the acyl chloride, which could otherwise lead to unwanted side products.[6]

-

Reaction Conditions: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. Allowing the reaction to proceed to completion at room temperature is sufficient for this rapid transformation.

Diagram 2: Mechanism of acylation and role of DIPEA.

Step 2: N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[7]

-

Choice of Acid (HCl in Dioxane): Strong acids are required to cleave the Boc group.[2] A solution of HCl in an anhydrous organic solvent like 1,4-dioxane is highly effective.[8] This reagent system offers several advantages:

-

It provides a strong acid in a non-aqueous medium, preventing potential hydrolysis of the amide product.

-

The byproducts of the deprotection are volatile (tert-butanol, which dehydrates to isobutylene, and CO₂), making them easy to remove.

-

It directly furnishes the desired hydrochloride salt of the product, which is often a stable, crystalline solid that is easy to isolate and handle.[9]

-

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride. By explaining the rationale behind the choice of reagents and conditions, this guide equips researchers with the necessary information to not only replicate the synthesis but also to adapt it for related targets. The procedure is characterized by its simplicity, use of readily available reagents, and straightforward purification steps, making it suitable for both small-scale research and larger-scale production campaigns.

References

-

Just-Baringo, X., Albericio, F., & Álvarez, M. (2014). tert-Butoxycarbonyl (Boc) protecting group: a patent review. Expert Opinion on Therapeutic Patents, 24(3), 297-316. Available at: [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

-

Kaiser, N. P., & Waser, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5964-5993. Available at: [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Hünig, S., & Kiessel, M. (1958). Spezifische Protonenacceptoren als Hilfsbasen bei Alkylierungs- und Dehydrohalogenierungsreaktionen. Chemische Berichte, 91(2), 380-392. Available at: [Link]

-

Singh, J., et al. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 13(1), 26-48. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

Application Note: In Vitro Dissolution and Handling of N-(azetidin-3-yl)cyclopropanecarboxamide Hydrochloride

Executive Summary

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (Molecular Weight: 176.64 g/mol ) is a highly polar, low-molecular-weight building block frequently utilized in drug discovery and in vitro pharmacological assays. Proper dissolution and handling of this compound are critical to ensure accurate dosing, prevent artifactual assay readouts, and maintain structural integrity. This application note provides validated, step-by-step methodologies for preparing master stock solutions and intermediate dilutions, grounded in physicochemical principles.

Physicochemical Profiling & Solvent Causality

Why the Hydrochloride (HCl) Salt? The intrinsic solubility of a compound dictates its bioavailability in assay media. Converting a basic secondary amine (the azetidine ring) into a hydrochloride salt significantly decreases the crystal lattice energy and increases the solvation energy in polar solvents. The formation of hydrochloride salts is a proven strategy to significantly enhance the water solubility of compounds compared to their free base counterparts, often increasing solubility by orders of magnitude[1][2].

Solvent Selection Strategy:

-

Dimethyl Sulfoxide (DMSO): DMSO is the industry standard for master stock solutions due to its ability to prevent hydrolytic degradation during long-term storage. However, it is imperative to use anhydrous, degassed DMSO. Oxidation- and/or hydrolysis-sensitive molecules may be degraded during storage in standard DMSO, and water-uptake during vial opening decreases compound solubility, promoting the precipitation of thermodynamically more stable, less soluble polymorphs[3].

-

Aqueous Buffers (Water/PBS): Because this compound is an HCl salt of a low-MW polar molecule, it exhibits excellent aqueous solubility. Direct dissolution in sterile water or assay buffer is highly recommended for assays sensitive to DMSO-induced cytotoxicity. However, researchers must be aware of the common ion effect: if the assay buffer contains high concentrations of sodium chloride, the excess chloride ions may depress the thermodynamic solubility of the hydrochloride salt[4].

Reconstitution Metrics

To ensure precision and avoid repeated freeze-thaw cycles, use the following mass-to-volume conversion table to prepare standard master stock concentrations.

Compound Formula Weight: 176.64 g/mol

| Target Concentration | Mass of Compound | Required Volume of Solvent |

| 10 mM | 1.0 mg | 566.1 µL |

| 10 mM | 5.0 mg | 2.83 mL |

| 50 mM | 1.0 mg | 113.2 µL |

| 50 mM | 5.0 mg | 566.1 µL |

Experimental Workflow Visualization

Workflow for dissolution, storage, and dilution of the hydrochloride salt for in vitro assays.

Step-by-Step Methodologies

Protocol A: Master Stock Preparation (DMSO or Aqueous)

This protocol is designed as a self-validating system to ensure kinetic solubility is achieved without thermal degradation.

-

Thermal Equilibration (Critical Causality): Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, altering the actual mass weighed and introducing water into the hygroscopic stock, which degrades stability[3].

-

Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, low-bind microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous, degassed DMSO (e.g., 2.83 mL for a 10 mM stock) or sterile cell-culture grade water.

-

Dissolution & Homogenization: Vortex the solution vigorously for 1–2 minutes.

-

Self-Validation (Visual Inspection): Hold the vial against a light source. The system is validated when the solution is 100% optically clear. If microscopic particulates remain, kinetic solubility has not been reached. Sonicate the vial in a water bath for 5–10 minutes. Caution: Do not allow the water bath to exceed 37°C to prevent thermal degradation of the cyclopropane/amide moieties.

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store immediately at -20°C or -80°C. Why? Freeze-thaw cycles cause compound loss via the precipitation of thermodynamically stable polymorphs[3].

Protocol B: Serial Dilution & Assay Integration

Direct addition of high-concentration DMSO stocks to cell culture media can cause localized compound precipitation (the "solvent crash" effect) and osmotic shock to cells.

-

Thawing: Thaw a single aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

-

Intermediate Dilution: Prepare an intermediate dilution (e.g., 100x the final desired concentration) in the assay buffer or pre-warmed cell culture medium.

-

Final Assay Addition: Add the intermediate dilution to the final assay wells. Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity and compound precipitation[5].

-

Self-Validation (Microscopic Inspection): After addition, observe the assay wells under a phase-contrast microscope. The absence of needle-like crystals or amorphous precipitates validates that the compound has remained in solution.

Troubleshooting & Optimization

-

Issue: Compound precipitates upon dilution into the final assay buffer.

-

Causality: The compound has exceeded its kinetic solubility limit in the aqueous phase, or the common ion effect (from high Cl− in PBS) has depressed the solubility of the HCl salt[4].

-

Optimization: Pre-warm the assay buffer to 37°C before adding the DMSO stock. If precipitation persists, lower the master stock concentration (e.g., from 50 mM to 10 mM) to reduce the localized supersaturation gradient during mixing. Alternatively, bypass DMSO entirely and prepare the master stock directly in sterile water, leveraging the high aqueous solubility of the hydrochloride salt.

References

-

Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | ResearchGate |3

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts... | RSC Publishing | 1

-

Preparing Encenicline Hydrochloride stock solutions for in vitro assays | Benchchem | 5

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | SciSpace | 4

-

Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy | PMC |2

Sources

- 1. Design, synthesis and biological evaluation of N -pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotat ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00171D [pubs.rsc.org]

- 2. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Robust and Scalable Synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide Hydrochloride via Amide Coupling

Abstract

This application note provides a comprehensive guide to the synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, a key building block in medicinal chemistry. We present a detailed, optimized protocol for the amide coupling of azetidin-3-amine dihydrochloride and cyclopropanecarboxylic acid. This guide emphasizes the critical experimental parameters, the rationale behind reagent selection, and robust methods for purification and characterization, ensuring reproducible and high-yield synthesis for researchers in drug discovery and development.

Introduction: The Importance of the Azetidine Moiety

The azetidine ring is a privileged scaffold in modern drug discovery. Its strained, three-dimensional structure offers a unique vector for exiting a binding pocket, often leading to improved physicochemical properties such as aqueous solubility while maintaining or enhancing biological activity. N-(azetidin-3-yl)cyclopropanecarboxamide, in particular, serves as a crucial intermediate for a variety of therapeutic agents.

The synthesis of this compound, while conceptually straightforward via amide coupling, presents several practical challenges. The primary amine precursor, azetidin-3-amine, is typically handled as a hydrochloride salt to improve its stability. This necessitates careful selection of a base to liberate the free amine in situ without promoting side reactions. This document provides a well-validated protocol that addresses these challenges, utilizing common laboratory reagents to afford the target compound in high purity and yield.

Reaction Mechanism and Reagent Selection

The formation of the amide bond between cyclopropanecarboxylic acid and azetidin-3-amine is not spontaneous and requires the activation of the carboxylic acid. The most common and effective method is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl).

The generally accepted mechanism proceeds as follows:

-

O-Acylisourea Formation: The carboxylic acid (cyclopropanecarboxylic acid) attacks the carbodiimide (EDC·HCl), forming a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The free azetidin-3-amine, liberated by a non-nucleophilic base, attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Amide Bond Formation: The intermediate collapses, forming the desired amide bond and releasing an N,N'-disubstituted urea byproduct (in the case of EDC, a water-soluble urea).

To prevent side reactions, such as the formation of an N-acylurea byproduct, and to improve reaction rates, an activating agent like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and more reactive towards the amine.

Diagram: Amide Coupling Workflow

Caption: Workflow for the synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide HCl.

Critical Experimental Parameters

The success of this coupling reaction hinges on the careful control of several key parameters.

| Parameter | Recommendation | Rationale & Justification |

| Coupling Agent | EDC·HCl | The resulting urea byproduct is water-soluble, greatly simplifying purification compared to DCC (which produces insoluble DCU). |

| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic, sterically hindered base is crucial. It effectively neutralizes the two equivalents of HCl from the starting material and the one equivalent from EDC·HCl without competing with the primary amine in the coupling reaction. Triethylamine (TEA) can also be used but may be more prone to side reactions. |

| Stoichiometry | Acid (1.0 eq), Amine·2HCl (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.2 eq) | A slight excess of the coupling agent and HOBt ensures complete activation of the carboxylic acid. A precise amount of base is required to neutralize all acidic species in the reaction mixture. |

| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | DMF is an excellent polar aprotic solvent that solubilizes all reactants, including the amine salt. DCM is also effective, though solubility of the amine salt may be lower. |

| Temperature | 0 °C to Room Temperature | The initial activation of the carboxylic acid is often performed at 0 °C to control the exothermic reaction and minimize side reactions. The reaction with the amine is then allowed to proceed at room temperature for convenience and to ensure a reasonable reaction rate. |

| Reaction Time | 12 - 18 hours | The reaction is typically monitored by TLC or LC-MS. Allowing the reaction to proceed overnight generally ensures complete consumption of the limiting reagent. |

Detailed Experimental Protocol

Materials:

-

Azetidin-3-amine dihydrochloride

-

Cyclopropanecarboxylic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

2M HCl in diethyl ether or dioxane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M with respect to the limiting reagent).

-

Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.2 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the activated HOBt ester.

-

Amine Addition: Add azetidin-3-amine dihydrochloride (1.0 eq) to the reaction mixture in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove the water-soluble urea byproduct and unreacted HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a free base.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH).

-

Salt Formation: Dissolve the purified free base in a minimal amount of DCM or EtOAc. Add a solution of 2M HCl in diethyl ether or dioxane (1.1 eq) dropwise while stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride as a white to off-white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the cyclopropyl protons, the azetidine ring protons, and the amide N-H proton.

-

¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for the free base [M+H]⁺.

-

Purity (HPLC/LC-MS): Purity should be assessed by HPLC or LC-MS, and should typically be >95% for most applications.

Troubleshooting and Safety

-

Low Yield: Incomplete reaction may be due to insufficient base or inactive coupling reagents. Ensure all reagents are fresh and anhydrous solvent is used.

-

Side Products: The formation of N-acylurea can occur if HOBt is omitted. If this is observed, its removal can be challenging and may require careful chromatography.

-

Safety: EDC·HCl is a skin and respiratory irritant. HOBt is potentially explosive when dry and is often sold wetted with water. DIPEA is a corrosive and flammable liquid. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, a valuable building block in modern medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1] This protocol outlines a robust and reproducible three-step synthetic sequence: (1) Amide coupling of commercially available 1-Boc-azetidin-3-amine with cyclopropanecarboxylic acid, (2) Deprotection of the tert-butoxycarbonyl (Boc) group, and (3) In situ formation of the hydrochloride salt. We delve into the chemical principles behind each step, justify the selection of reagents and conditions, and provide detailed experimental procedures designed for success and safety.

Introduction: The Rationale and Strategy

The synthesis of amides is a cornerstone of organic and medicinal chemistry.[2] However, the direct condensation of a carboxylic acid and an amine is generally inefficient, as it leads to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. This is achieved using a coupling reagent.

Our synthetic strategy employs a common and effective approach for amine-containing scaffolds: the use of a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is easily installed, stable to a wide range of reaction conditions (including the basic conditions often used in amide coupling), and can be removed reliably under mild acidic conditions.[5][6]

The overall synthetic pathway is depicted below:

Caption: Overall synthetic scheme for the preparation of the target compound.

Part 1: Amide Coupling Reaction

Scientific Principle

The key to this synthesis is the formation of the amide bond. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is an aminium-based reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester.[7] This intermediate is significantly more electrophilic than the parent carboxylic acid, allowing for rapid and efficient reaction with the amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the reaction.[3]

Experimental Protocol

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 1-Boc-azetidin-3-amine | 172.23 | 1.00 g | 5.81 | 1.0 |

| Cyclopropanecarboxylic acid | 86.09 | 0.55 g | 6.39 | 1.1 |

| HATU | 380.23 | 2.43 g | 6.39 | 1.1 |

| DIPEA | 129.24 | 2.02 mL | 11.62 | 2.0 |

| Anhydrous DMF | - | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - |

| Saturated aq. NaHCO₃ | - | ~100 mL | - | - |

| Brine | - | ~50 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxylic acid (0.55 g, 6.39 mmol) and anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Activation: Add HATU (2.43 g, 6.39 mmol) to the solution. Stir for 5 minutes at room temperature.

-

Amine Addition: In a separate vial, dissolve 1-Boc-azetidin-3-amine (1.00 g, 5.81 mmol) in anhydrous DMF (10 mL). Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (2.02 mL, 11.62 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL).

-

Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes help remove unreacted HATU byproducts and DIPEA salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid, tert-butyl 3-(cyclopropanecarboxamido)azetidine-1-carboxylate, can be purified by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield a pure white solid.

Part 2: Boc Deprotection and Hydrochloride Salt Formation

Scientific Principle

The Boc group is designed to be labile under acidic conditions.[8][9] The mechanism involves protonation of the carbonyl oxygen of the carbamate by a strong acid (in this case, HCl). This is followed by the collapse of the intermediate, releasing the stable tert-butyl cation, carbon dioxide, and the free amine.[10] By using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane, we can achieve both the deprotection of the Boc group and the in situ formation of the desired hydrochloride salt in a single, efficient step.

Experimental Protocol

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Boc-protected amide | 240.30 | 1.20 g (Assumed 85% yield) | 4.99 | 1.0 |

| HCl in 1,4-Dioxane (4.0 M) | 36.46 | 10 mL | 40.0 | ~8.0 |

| Dichloromethane (DCM) | - | 10 mL | - | - |

| Diethyl Ether (Et₂O) | - | ~50 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: Dissolve the purified tert-butyl 3-(cyclopropanecarboxamido)azetidine-1-carboxylate (1.20 g, 4.99 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask.

-

Acid Addition: To the stirred solution, add the 4.0 M solution of HCl in 1,4-dioxane (10 mL, 40.0 mmol) dropwise at room temperature. Gas evolution (CO₂) will be observed.[10]

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the complete removal of the Boc group.

-

Product Precipitation: Upon completion, add diethyl ether (~50 mL) to the reaction mixture to precipitate the hydrochloride salt. A white solid should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual non-polar impurities.

-

Drying: Dry the product, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, under high vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Workflow and Logic Diagram

Caption: Step-by-step workflow for the synthesis process.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagents:

-

HATU: Can be irritating. Avoid inhalation and contact with skin and eyes.

-

DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

-

4M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme caution, ensuring no exposure to moisture.

-

Dichloromethane: A suspected carcinogen. Use only in a fume hood.

-

Diethyl Ether: Extremely flammable. Work away from any potential ignition sources.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

- ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Aapptec Peptides. Coupling Reagents.

- Organic Chemistry Portal. Protective Groups.

- PMC. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)

- J&K Scientific LLC. (2026). BOC Protection and Deprotection.

- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.

- Google Patents.

- Google Patents.

- Quick Company.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- Google Patents.

- Master Organic Chemistry. (2018).

- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.

- PubMed. (2026).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

Application Note: NMR Spectroscopy Reference Data and Analytical Workflows for N-(azetidin-3-yl)cyclopropanecarboxamide Hydrochloride

Target Audience: Researchers, analytical scientists, and medicinal chemists. Compound: N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (CAS: 1803599-44-1)

Introduction & Chemical Context

In modern drug discovery, the azetidine ring has emerged as a highly valuable sp3-rich bioisostere for traditional six-membered heterocycles like piperidines and piperazines. Incorporating azetidines often improves physicochemical properties, such as reducing lipophilicity and enhancing aqueous solubility, while maintaining critical vector geometries (1)[1].

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is a highly versatile building block featuring a strained four-membered amine ring coupled to a cyclopropyl amide. Because azetidine hydrochloride salts are prone to hygroscopicity and complex proton-exchange dynamics, obtaining high-fidelity Nuclear Magnetic Resonance (NMR) spectra requires precise solvent selection and rigorous handling protocols (2)[2]. This application note provides a definitive methodology and predicted reference data for the structural validation of this compound.

Experimental Workflow

The following workflow outlines the critical path from sample preparation to structural validation, designed to prevent moisture contamination and ensure the preservation of labile proton signals.

Figure 1: Standardized NMR analytical workflow for azetidine hydrochloride salts.

Methodology: Sample Preparation & NMR Acquisition Protocol

Causality in Solvent Selection

The choice of solvent is the single most critical variable in this protocol. Deuterated dimethyl sulfoxide (DMSO-d6) is strongly recommended over Chloroform-d (CDCl3) or Deuterium oxide (D2O). DMSO-d6 acts as a strong hydrogen bond acceptor, which significantly slows down the chemical exchange rate of labile protons (such as the amide NH and the protonated azetidine NH2+) with residual water (3)[3]. In CDCl3, trace acids catalyze rapid exchange, broadening these peaks into the baseline, while D2O completely exchanges them for deuterium, erasing the signals entirely (4)[4].

Step-by-Step Protocol

-

Sample Weighing: Working rapidly to prevent hygroscopic water absorption, weigh 15–20 mg of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride into a clean, dry glass vial.

-

Solvent Addition: Immediately add 0.6 mL of fresh, anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

-

Dissolution: Vortex the vial gently for 30 seconds. Do not use ultrasonic baths, as localized heating can accelerate proton exchange.

-

Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Cap tightly.

-

Acquisition Parameters (1H NMR):

-

Frequency: 400 MHz or higher.

-

Number of Scans (ns): 16 to 32.

-

Relaxation Delay (d1): 2.0 seconds (ensure complete relaxation of the rigid cyclopropyl protons).

-

Temperature: 298 K.

-

Reference NMR Data

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for the target compound in DMSO-d6.

Table 1: 1H NMR Reference Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Structural Origin |

| 0.65 – 0.75 | Multiplet (m) | - | 4H | Cyclopropyl CH2 (β to carbonyl) |

| 1.50 – 1.60 | Multiplet (m) | - | 1H | Cyclopropyl CH (α to carbonyl) |

| 3.95 – 4.15 | Multiplet (m) | - | 4H | Azetidine C2 & C4 CH2 (adjacent to NH2+) |

| 4.45 – 4.60 | Multiplet (m) | ~ 6.5 | 1H | Azetidine C3 CH (adjacent to amide NH) |

| 8.60 | Doublet (d) | 7.0 | 1H | Amide NH |

| 9.00 – 9.50 | Broad Singlet (br s) | - | 2H | Azetidine NH2+ (Hydrochloride salt) |

Table 2: 13C NMR Reference Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Structural Origin |

| 6.5 | CH2 | Cyclopropyl CH2 (2 carbons) |

| 13.5 | CH | Cyclopropyl CH |

| 41.2 | CH | Azetidine C3 |

| 51.5 | CH2 | Azetidine C2 & C4 (2 carbons) |

| 173.4 | C=O | Amide Carbonyl |

Mechanistic Insights & Spectral Interpretation

-

The Shielding Cone of the Cyclopropyl Group: The cyclopropyl protons appear unusually upfield (0.65–0.75 ppm). This is not an anomaly; it is caused by the diamagnetic anisotropy of the strained three-membered ring. The ring current effect creates a shielding cone that pushes these protons to lower chemical shifts compared to standard aliphatic chains.

-

Azetidine Ring Strain & Deshielding: The C2 and C4 protons of the azetidine ring are heavily deshielded (~4.05 ppm) due to the inductive electron-withdrawing effect of the adjacent protonated nitrogen (NH2+). The strain of the four-membered ring also alters the hybridization of the carbons (increasing s-character in the C-H bonds), which subtly increases the one-bond C-H coupling constants ( 1JCH ) visible in non-decoupled spectra.

Quality Control & Self-Validation System

To ensure the trustworthiness of the acquired data, implement the following self-validating checks:

-

The "Rule of 13" Integration Check: The total integration of the 1H spectrum must exactly equal 13 protons. If the broad signal at 9.00–9.50 ppm integrates to less than 2H, the sample has either undergone partial free-basing (loss of HCl) or rapid exchange with moisture.

-

Moisture Assessment: Check the residual HDO peak in DMSO-d6 (typically at 3.33 ppm). A massive HDO peak indicates poor sample handling. High water content will catalyze the exchange of the NH2+ protons, causing their signal to broaden and merge with the water peak, invalidating the salt-form confirmation.

-

2D NMR Orthogonal Validation: If the azetidine C2/C4 multiplet overlaps with impurities, run a 1H-13C HSQC experiment. The C2/C4 protons will correlate to a carbon at ~51.5 ppm, while the C3 proton will correlate to a carbon at ~41.2 ppm, providing unambiguous assignment.

References

- Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: NIH / PMC URL

- A Researcher's Guide to NMR Solvents: DMSO-d6 vs.

- NMR Solvents Source: Sigma-Aldrich URL

- Azetidine hydrochloride (CAS 36520-39-5)

Sources

Technical Support Center: Synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride